molecular formula C6H6N2O5S B8540185 3-Amino-2-nitrobenzene-1-sulfonic acid CAS No. 140638-29-5

3-Amino-2-nitrobenzene-1-sulfonic acid

Cat. No. B8540185
M. Wt: 218.19 g/mol
InChI Key: UVSUQUOUHQHYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08115007B2

Procedure details

The present invention comprises a process for the preparation of 1) diaminodinitropyridine or 2) diaminodinitrobenzene by contacting 1) an aminopyridine or 2) an aminobenzene, respectively, with oleum and nitric acid, wherein the improvement comprises adding at least about 1% molar excess of nitric acid based upon the aminopyridine or aminobenzene respectively, with stirring for at least two hours to form first 1) aminonitropyridine sulfonic acid or 2) aminonitrobenzene sulfonic acid, respectively, and then 1) diaminodinitropyridine or 2) diaminodinitrobenzene respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diaminodinitropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diaminodinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([NH2:14])=[C:4]([N+:11]([O-:13])=[O:12])[C:5]([N+]([O-])=O)=[N:6][CH:7]=1.N[C:16]1[CH:21]=[CH:20][C:19]([N+]([O-])=O)=[C:18]([N+:25]([O-:27])=[O:26])[C:17]=1[NH2:28].NC1C=CC=CN=1.NC1C=CC=CC=1.[OH:43][S:44](O)(=[O:46])=[O:45].[O:48]=[S:49](=[O:51])=[O:50].[N+]([O-])(O)=O>>[NH2:14][C:3]1[CH:2]=[CH:7][N:6]=[C:5]([S:44]([OH:46])(=[O:45])=[O:43])[C:4]=1[N+:11]([O-:13])=[O:12].[NH2:28][C:17]1[C:18]([N+:25]([O-:27])=[O:26])=[C:19]([S:49]([OH:51])(=[O:50])=[O:48])[CH:20]=[CH:21][CH:16]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
diaminodinitropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=NC1)[N+](=O)[O-])[N+](=O)[O-])N
Name
diaminodinitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for at least two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC=C1)S(=O)(=O)O)[N+](=O)[O-]
Name
Type
product
Smiles
NC=1C(=C(C=CC1)S(=O)(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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